molecular formula C6H9Cl2N3O B3023453 2-Oxo-1,2-dihydropyridine-3-carboximidamide CAS No. 885953-80-0

2-Oxo-1,2-dihydropyridine-3-carboximidamide

Cat. No.: B3023453
CAS No.: 885953-80-0
M. Wt: 210.06
InChI Key: NJDJZVDYIAVOJJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Oxo-1,2-dihydropyridine-3-carboximidamide is a compound of significant interest in the field of organic chemistry It is a derivative of pyridine, a basic heterocyclic organic compound

Preparation Methods

Synthetic Routes and Reaction Conditions

. This reaction yields 2-oxo-1,2-dihydropyridine-3-carboxylic acid derivatives, which can be further modified to obtain the desired carboximidamide compound.

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the synthesis generally follows similar routes as laboratory methods, with optimizations for scale, yield, and purity. The use of catalysts and controlled reaction conditions are common practices to enhance efficiency and reduce costs.

Chemical Reactions Analysis

Types of Reactions

2-Oxo-1,2-dihydropyridine-3-carboximidamide undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.

    Reduction: The compound can be reduced by adding hydrogen or removing oxygen, typically using reducing agents.

    Substitution: This involves the replacement of one functional group with another, often facilitated by catalysts or specific reagents.

Common Reagents and Conditions

Common reagents used in these reactions include alkyl halides, cyanothioacetamide, and cyanoacetamide . Reaction conditions often involve the use of bases like KOH and acidic conditions for protonation steps .

Major Products

The major products formed from these reactions include various derivatives of 2-oxo-1,2-dihydropyridine-3-carboxylic acid, which can be further modified to obtain specific compounds for pharmaceutical or industrial applications .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Oxo-1,2-dihydropyridine-3-carboximidamide is unique due to its specific structure, which allows it to interact with a wide range of biological targets.

Properties

IUPAC Name

2-oxo-1H-pyridine-3-carboximidamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7N3O/c7-5(8)4-2-1-3-9-6(4)10/h1-3H,(H3,7,8)(H,9,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QZTKIXAQVKCAFG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CNC(=O)C(=C1)C(=N)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

137.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Oxo-1,2-dihydropyridine-3-carboximidamide
Reactant of Route 2
Reactant of Route 2
2-Oxo-1,2-dihydropyridine-3-carboximidamide
Reactant of Route 3
Reactant of Route 3
2-Oxo-1,2-dihydropyridine-3-carboximidamide
Reactant of Route 4
2-Oxo-1,2-dihydropyridine-3-carboximidamide
Reactant of Route 5
2-Oxo-1,2-dihydropyridine-3-carboximidamide
Reactant of Route 6
Reactant of Route 6
2-Oxo-1,2-dihydropyridine-3-carboximidamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.